(5-(Trifluoromethyl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl)methanamine (5-(Trifluoromethyl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13669430
InChI: InChI=1S/C12H8F6N4/c13-11(14,15)8-5-20-9(1-6(8)2-19)7-3-21-10(22-4-7)12(16,17)18/h1,3-5H,2,19H2
SMILES: C1=C(C(=CN=C1C2=CN=C(N=C2)C(F)(F)F)C(F)(F)F)CN
Molecular Formula: C12H8F6N4
Molecular Weight: 322.21 g/mol

(5-(Trifluoromethyl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl)methanamine

CAS No.:

Cat. No.: VC13669430

Molecular Formula: C12H8F6N4

Molecular Weight: 322.21 g/mol

* For research use only. Not for human or veterinary use.

(5-(Trifluoromethyl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl)methanamine -

Specification

Molecular Formula C12H8F6N4
Molecular Weight 322.21 g/mol
IUPAC Name [5-(trifluoromethyl)-2-[2-(trifluoromethyl)pyrimidin-5-yl]pyridin-4-yl]methanamine
Standard InChI InChI=1S/C12H8F6N4/c13-11(14,15)8-5-20-9(1-6(8)2-19)7-3-21-10(22-4-7)12(16,17)18/h1,3-5H,2,19H2
Standard InChI Key MSEQOIJBYWMTFD-UHFFFAOYSA-N
SMILES C1=C(C(=CN=C1C2=CN=C(N=C2)C(F)(F)F)C(F)(F)F)CN
Canonical SMILES C1=C(C(=CN=C1C2=CN=C(N=C2)C(F)(F)F)C(F)(F)F)CN

Introduction

Chemical Identity and Structural Characteristics

(5-(Trifluoromethyl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl)methanamine (IUPAC name: [5-(trifluoromethyl)-2-[2-(trifluoromethyl)pyrimidin-5-yl]pyridin-4-yl]methanamine) is a heterocyclic compound featuring a pyridine core substituted with trifluoromethyl groups and a pyrimidine ring. Its molecular formula is C₁₂H₈F₆N₄, with a molecular weight of 322.21 g/mol. Key identifiers include:

PropertyValueSource
CAS NumberNot publicly disclosed
PubChem CID122455906
SMILESC1=C(C(=CN=C1C2=CN=C(N=C2)C(F)(F)F)C(F)(F)F)CN
InChIKeyMSEQOIJBYWMTFD-UHFFFAOYSA-N

The compound’s structure combines a pyridine ring at position 4 with a methanamine group, while positions 2 and 5 are occupied by a pyrimidine ring and a trifluoromethyl group, respectively. This architecture enhances metabolic stability and lipophilicity, traits common in pharmacologically active molecules .

Synthesis and Physicochemical Properties

Physicochemical Data

PropertyValueSource
Melting PointNot reported
SolubilityLikely low in water
LogP (Predicted)~3.5 (highly lipophilic)
StabilityStable under refrigeration

The presence of two trifluoromethyl groups contributes to high electronegativity and resistance to oxidative degradation, while the methanamine group may facilitate salt formation for improved solubility .

Comparative Analysis with Analogues

CompoundStructureActivitySource
ML267 (C₁₈H₂₀F₃N₄S)Piperazine-thiourea hybridSfp-PPTase inhibitor (IC₅₀ = 0.29 μM)
TQR0762 (C₁₁H₉F₃N₄)Pyrimidine-pyridine hybridAntibacterial (unpublished)
VC13669430 (C₁₂H₈F₆N₄)Dual trifluoromethyl-substitutedUnder investigation

This compound’s dual trifluoromethyl design may offer enhanced target affinity compared to mono-substituted analogues like TQR0762 .

Industrial and Research Applications

  • Pharmaceutical Development: Candidate for antibiotic or CNS drug discovery due to modular synthesis and target versatility .

  • Chemical Probes: Utility in studying PPTase-dependent pathways in bacterial metabolism .

  • Material Science: Fluorine-rich structure could aid in designing liquid crystals or coatings .

Challenges and Future Directions

  • Synthetic Optimization: Scalable routes for gram-scale production require development.

  • Mechanistic Studies: Target validation via crystallography or mutagenesis is critical .

  • In Vivo Testing: Efficacy and safety profiles in animal models remain unexplored.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator